molecular formula C10H20O B091429 2-Cycloheptylpropan-2-ol CAS No. 16624-02-5

2-Cycloheptylpropan-2-ol

Cat. No. B091429
CAS RN: 16624-02-5
M. Wt: 156.26 g/mol
InChI Key: LFNOSERJRPEZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cycloheptylpropan-2-ol, also known as CHPO, is a cyclic tertiary alcohol that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications.

Mechanism Of Action

The mechanism of action of 2-Cycloheptylpropan-2-ol is not fully understood. However, it is believed that 2-Cycloheptylpropan-2-ol exerts its pharmacological effects through the modulation of various neurotransmitters and ion channels. 2-Cycloheptylpropan-2-ol has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the central nervous system. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

2-Cycloheptylpropan-2-ol has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits antioxidant and anti-inflammatory activities. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits analgesic and anticonvulsant activities.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Cycloheptylpropan-2-ol in lab experiments include its unique structural features, its potential applications in organic synthesis, medicinal chemistry, and material science, and its pharmacological activities. The limitations of using 2-Cycloheptylpropan-2-ol in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-Cycloheptylpropan-2-ol. One direction is to further investigate the mechanism of action of 2-Cycloheptylpropan-2-ol and its potential applications in the treatment of various neurological disorders. Another direction is to develop new synthetic routes for the preparation of 2-Cycloheptylpropan-2-ol and its derivatives. Additionally, the potential applications of 2-Cycloheptylpropan-2-ol in material science and catalysis can be further explored.

Synthesis Methods

The synthesis of 2-Cycloheptylpropan-2-ol can be achieved through several methods, including the Grignard reaction, reduction of ketones, and the Michael addition reaction. The Grignard reaction involves the reaction of cycloheptanone with magnesium in the presence of anhydrous ether, followed by the addition of propargyl alcohol. Reduction of ketones involves the reduction of cycloheptanone with sodium borohydride or lithium aluminum hydride. The Michael addition reaction involves the reaction of cycloheptanone with acrolein in the presence of a base, followed by the reduction of the resulting product with sodium borohydride.

Scientific Research Applications

2-Cycloheptylpropan-2-ol has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-Cycloheptylpropan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-Cycloheptylpropan-2-ol has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. In material science, 2-Cycloheptylpropan-2-ol has been used as a ligand for the synthesis of metal-organic frameworks and as a monomer for the synthesis of polymers.

properties

CAS RN

16624-02-5

Product Name

2-Cycloheptylpropan-2-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-cycloheptylpropan-2-ol

InChI

InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3

InChI Key

LFNOSERJRPEZBS-UHFFFAOYSA-N

SMILES

CC(C)(C1CCCCCC1)O

Canonical SMILES

CC(C)(C1CCCCCC1)O

synonyms

α,α-Dimethylcycloheptanemethanol

Origin of Product

United States

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